molecular formula C14H25NO4 B14079587 O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate

O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Cat. No.: B14079587
M. Wt: 271.35 g/mol
InChI Key: MXJSGZQOVOWWST-CQSZACIVSA-N
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Description

O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate typically involves the reaction of tert-butyl and ethyl esters with a piperidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon at elevated pressures.

    Substitution: Sodium hydride in dimethylformamide at low temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-butyl O3-methyl (3R)-piperidine-1,3-dicarboxylate
  • O1-tert-butyl O3-ethyl (3R)-piperidine-1,3-dicarboxylate
  • O1-tert-butyl O3-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate

Uniqueness

O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethyl ester groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3/t14-/m1/s1

InChI Key

MXJSGZQOVOWWST-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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